![molecular formula C18H21N3O2 B2372045 4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338403-38-6](/img/structure/B2372045.png)
4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of chalcone derivative . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are active lead molecules in medicinal chemistry for the discovery of new drugs .
Synthesis Analysis
The synthesis of such compounds often involves free radical polymerization and RAFT polymerization . The molar masses of the samples are usually around 33,000–35,000 g∙mol −1 .Molecular Structure Analysis
The molecular structure of similar compounds has been calculated using density functional theory (DFT) and conformational analysis . The structure was solved by direct methods exerting SHELXT-2018/2 and refined on F 2 through full-matrix least-squares procedure for all data exerting SHELXL-2018/3 .Chemical Reactions Analysis
The compound may exhibit unusual temperature-sensitive protonation behaviour . It is also known that 4- (Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts .Physical And Chemical Properties Analysis
Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . The presence of a disubstituted amino group such as dimethylamino in ring B is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .Scientific Research Applications
Nonlinear Optical Materials
QCC: has been synthesized and characterized as a novel nonlinear optical (NLO) material. Its linear and third-order nonlinear optical (TNLO) properties were studied when dissolved in polar solvents such as DMSO, DMF, and ethanol. The results revealed that QCC possesses a nonlinear refractive index (n₂) of approximately 10⁻¹¹ m²/W and a nonlinear absorption coefficient (β) indicating behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). These properties position QCC for applications in photonics and optoelectronics .
Disperse Dyes for Polyester Fabrics
Enaminone derivatives, including QCC , can be used to create novel disperse dyes. By reacting these derivatives with phenyldiazonium salt, researchers have achieved highly productive procedures for developing new disperse colors. These dyes find applications in dyeing polyester fabrics at various temperatures (ranging from 70 to 130 °C), impacting color depth, intensity, and fastness characteristics .
Photophysical Properties
The electronic and photophysical properties of QCC have been investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT). Researchers explored its reactivity, structural features, and photovoltaic properties. Understanding these properties is crucial for potential applications in solar cells and other optoelectronic devices .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(E)-3-(dimethylamino)-2-phenylprop-2-enoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)12-15(13-8-6-5-7-9-13)17(22)14-10-16(19-11-14)18(23)21(3)4/h5-12,19H,1-4H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYMYIJIOYHRB-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CNC(=C2)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CNC(=C2)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)
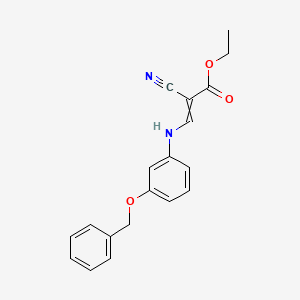
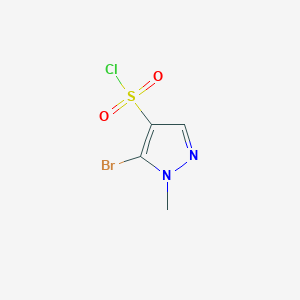
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

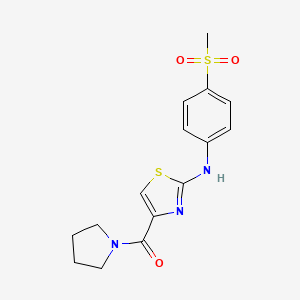


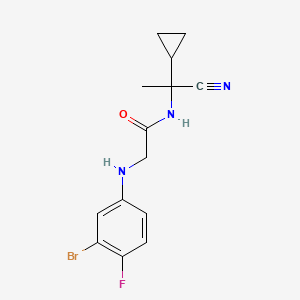
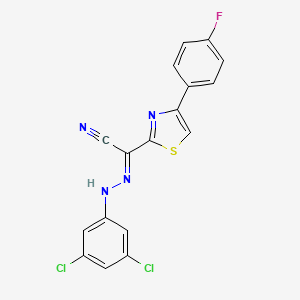
![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)

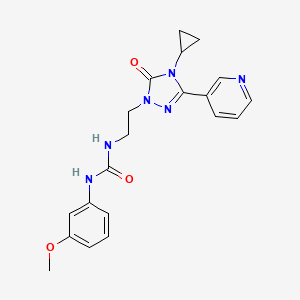
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)